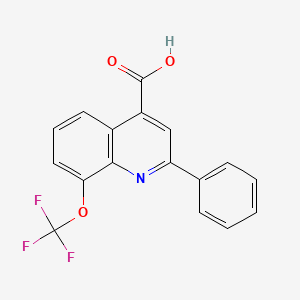
2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline compounds are characterized by a double-ring structure consisting of a benzene ring fused with a pyridine moiety. This particular compound is notable for its trifluoromethoxy group, which imparts unique chemical properties and enhances its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which uses dichlorobis(triphenylphosphine)palladium(II) as a catalyst. This reaction couples 6-bromo- and 6,8-dibromo-quinolines with substituted phenylboronic acids to yield the desired quinoline derivatives .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions due to their efficiency and high yield. The use of metal-free ionic liquid-mediated reactions and green reaction protocols are also gaining popularity for their environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution: Halogenation reactions using bromine or chlorine to introduce halogen atoms into the quinoline ring.
Coupling Reactions: Suzuki–Miyaura coupling to form carbon-carbon bonds with phenylboronic acids.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, sulfuric acid, heat.
Substitution: Bromine, chlorine, N-halosuccinimides.
Coupling: Dichlorobis(triphenylphosphine)palladium(II), phenylboronic acids, base.
Major Products:
Oxidation: Carboxylic acids.
Substitution: Halogenated quinolines.
Coupling: Aryl-substituted quinolines.
Aplicaciones Científicas De Investigación
2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline
- 8-Methoxy-5,7-bis(4-(trifluoromethoxy)phenyl)quinoline
- 8-Methoxy-5,7-bis(4-(methylthio)phenyl)quinoline
Uniqueness: 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid stands out due to its trifluoromethoxy group, which enhances its lipophilicity and biological activity. This makes it more effective in penetrating cell membranes and interacting with intracellular targets compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C17H10F3NO3 |
|---|---|
Peso molecular |
333.26 g/mol |
Nombre IUPAC |
2-phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)24-14-8-4-7-11-12(16(22)23)9-13(21-15(11)14)10-5-2-1-3-6-10/h1-9H,(H,22,23) |
Clave InChI |
JKVVNXWVBFBTTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



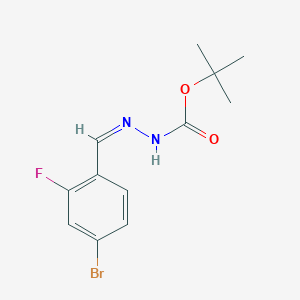

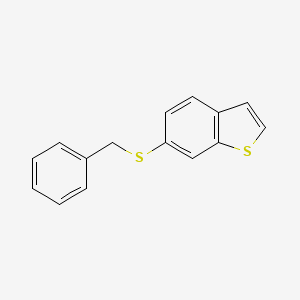
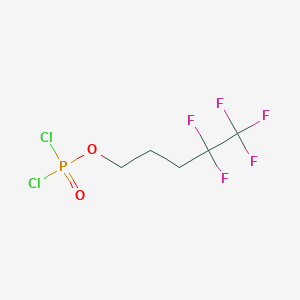
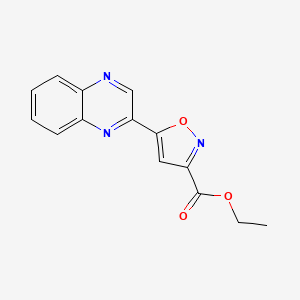
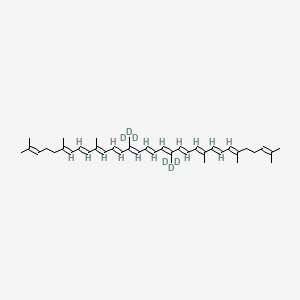
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
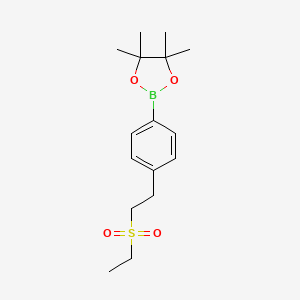
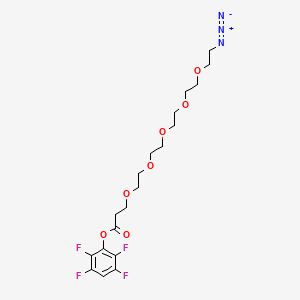
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)


